2-(2,4-Di-tert-butylphenoxy)ethanol
Overview
Description
2-(2,4-Di-tert-butylphenoxy)ethanol is an organic compound with the molecular formula C16H26O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a this compound group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethanol typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:
Reactants: 2,4-di-tert-butylphenol and ethylene oxide.
Catalyst: Potassium hydroxide.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalysts and automated control systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated alcohols.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2-(2,4-Di-tert-butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations due to its stability and low toxicity.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethanol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which is capable of stabilizing free radicals through resonance.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A precursor to 2-(2,4-Di-tert-butylphenoxy)ethanol, known for its antioxidant properties.
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant characteristics.
Uniqueness
This compound is unique due to its enhanced stability and resistance to oxidation compared to its analogs. The presence of the ethoxy group provides additional steric hindrance, further protecting the phenolic core from oxidative degradation.
Properties
IUPAC Name |
2-(2,4-ditert-butylphenoxy)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOBWUJBJNWUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185585 | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31692-02-1, 52073-65-1 | |
Record name | Smachivatel DB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31692-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52073-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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